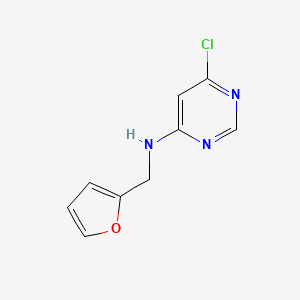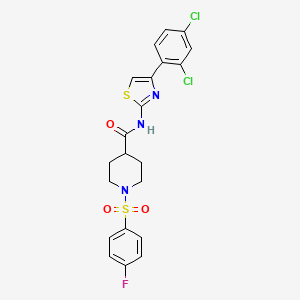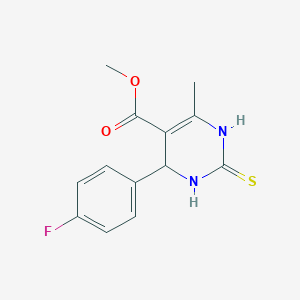
Methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate, also known as FMME, is a synthetic compound that belongs to the class of thioxodiazinecarboxylate derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Characterization Research efforts have concentrated on developing efficient synthesis routes for related compounds, emphasizing the importance of structural characterization. For instance, studies have detailed practical synthesis methods for key intermediates like 2-Fluoro-4-bromobiphenyl, which is pivotal for manufacturing non-steroidal anti-inflammatory materials. Such research underscores the compound's role in facilitating the production of medically relevant substances (Qiu et al., 2009). Additionally, the crystal structure of related compounds has been reported, showcasing their potential in material science and pharmaceutical applications due to their diverse biological activities (Nagaraju et al., 2018).
Biological Evaluation Compounds with similar structural motifs have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, indicating potential anticancer properties. A notable derivative exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its efficacy as an anti-cancer agent (Riadi et al., 2021). This highlights the compound's relevance in designing therapeutic agents targeting specific molecular pathways in cancer treatment.
Pharmacological and Catalytic Applications Further research has explored the preparation and coordination properties of compounds bearing similar structural features for use in catalytic reactions. Such studies reveal the compound's versatility in facilitating various chemical transformations, underscoring its potential utility in synthetic chemistry and material science applications (Liang et al., 2004).
Propriétés
IUPAC Name |
methyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-7-10(12(17)18-2)11(16-13(19)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMWDUHFDZNVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
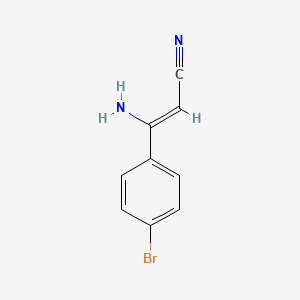
![4-Cyclobutoxythieno[3,2-d]pyrimidine](/img/structure/B2886310.png)
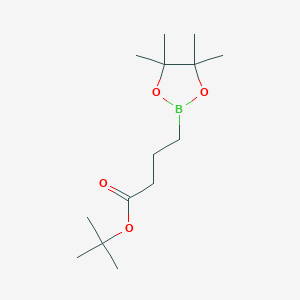
![methyl 4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2886313.png)
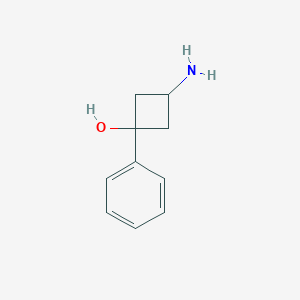
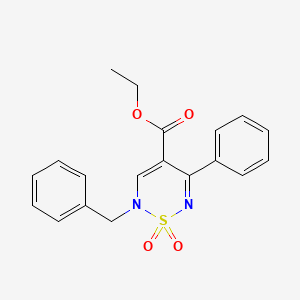
![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2886320.png)
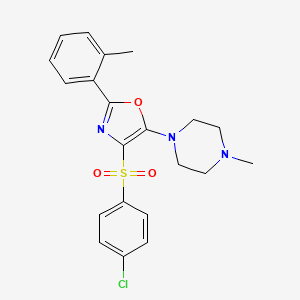
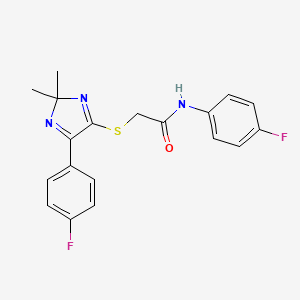
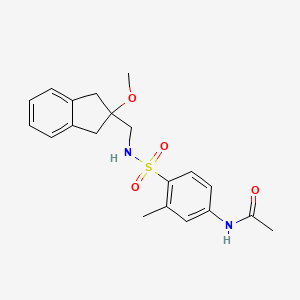
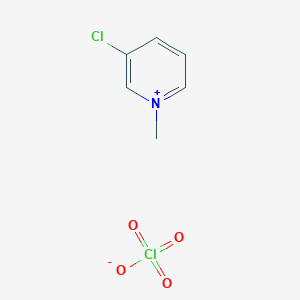
![3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2886329.png)
